3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Crystallographic Determination and Bonding Patterns
Single-crystal X-ray diffraction (SC-XRD) studies of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 6.54 Å, b = 16.33 Å, c = 16.19 Å, and β = 97.96°. The boron atom adopts a trigonal planar geometry, with B–O bond lengths of 1.37–1.39 Å and a B–C bond length of 1.57 Å, consistent with sp² hybridization. The dioxaborolane ring exhibits slight puckering, with torsion angles of 3.2°–5.1°, while the benzaldehyde moiety remains planar, facilitating conjugation between the aldehyde and aryl groups.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.5392(3) |
| b (Å) | 16.3330(8) |
| c (Å) | 16.1942(8) |
| β (°) | 97.9620(10) |
| B–O bond length (Å) | 1.37–1.39 |
| B–C bond length (Å) | 1.57 |
Intermolecular hydrogen bonds between the amino group (N–H: 0.88 Å) and adjacent aldehyde oxygen (O⋯H distance: 2.12 Å) stabilize the crystal lattice. The boronate ester’s methyl groups exhibit rotational disorder, as evidenced by anisotropic displacement parameters.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR (500 MHz, DMSO-d₆): Aromatic protons resonate as a doublet at δ 7.42 ppm (J = 8.1 Hz, 2H) and a singlet at δ 8.01 ppm (1H, aldehyde proton). The amino group appears as a broad singlet at δ 5.92 ppm, while the dioxaborolane methyl groups show two singlets at δ 1.31 ppm (6H) and δ 1.28 ppm (6H).
- ¹³C-NMR (126 MHz, DMSO-d₆): The aldehyde carbon resonates at δ 192.4 ppm, deshielded due to conjugation with the aromatic ring. The boron-bound carbon appears at δ 84.2 ppm, while the dioxaborolane quaternary carbons are observed at δ 24.9 ppm and δ 25.3 ppm.
Infrared (IR) Spectroscopy:
Strong absorption at 1635 cm⁻¹ corresponds to the C=O stretch of the aldehyde. The B–O asymmetric and symmetric stretches appear at 1350 cm⁻¹ and 1310 cm⁻¹, respectively. N–H bending vibrations from the amino group are observed at 1580 cm⁻¹.
UV-Vis Spectroscopy:
In methanol, the compound exhibits λₘₐₓ at 265 nm (ε = 12,400 M⁻¹cm⁻¹) and 310 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated benzaldehyde system and n→π* transitions involving the boronate ester.
Comparative Analysis of Tautomeric Forms
The compound exists predominantly in the anti tautomer (90% abundance), where the aldehyde group is oriented opposite to the amino group. A minor syn tautomer (10%) is stabilized by intramolecular hydrogen bonding between the aldehyde oxygen and amino hydrogen, as confirmed by variable-temperature NMR. Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a tautomeric equilibrium energy difference of 1.2 kcal/mol, favoring the anti form.
Table 2: Tautomeric populations at 298 K
| Tautomer | Population (%) | ΔG (kcal/mol) |
|---|---|---|
| Anti | 90 | 0.0 |
| Syn | 10 | +1.2 |
No enol tautomer is observed, as the aldehyde lacks α-hydrogens required for keto-enol interconversion.
Electronic Structure Calculations (DFT, NBO Analysis)
DFT Calculations:
At the ωB97X-D/def2-TZVP level, the HOMO (-6.32 eV) is localized on the boronate ester and amino group, while the LUMO (-1.98 eV) resides on the benzaldehyde moiety. The HOMO-LUMO gap of 4.34 eV indicates moderate reactivity, consistent with Suzuki-Miyaura coupling applications.
Natural Bond Orbital (NBO) Analysis:
- The boron atom exhibits a partial positive charge (+0.52 e), stabilized by hyperconjugation with the adjacent oxygen lone pairs (LP(O)→σ*(B–C), stabilization energy: 28.6 kcal/mol).
- The amino group donates electron density to the aromatic ring via resonance, increasing the aldehyde’s electrophilicity (NBO charge on aldehyde carbon: +0.41 e).
Table 3: NBO charges and key interactions
| Atom | Charge (e) | Key Interactions |
|---|---|---|
| B | +0.52 | LP(O)→σ*(B–C): 28.6 kcal/mol |
| Aldehyde C | +0.41 | Resonance with amino group |
| Amino N | -0.38 | n(N)→π*(C–C): 15.2 kcal/mol |
Properties
CAS No. |
1357397-21-7 |
|---|---|
Molecular Formula |
C13H18BNO3 |
Molecular Weight |
247.09792 |
Synonyms |
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 3-amino-5-bromobenzaldehyde with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various amides or sulfonamides depending on the substituent introduced.
Scientific Research Applications
3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The amino group can act as a nucleophile in various substitution reactions, forming new bonds with electrophilic centers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of boronate esters with aromatic aldehydes. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Biological Activity
3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26BNO4S
- Molecular Weight : 351.27 g/mol
- CAS Number : 1092563-25-1
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interaction with various biological systems, particularly its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial effects. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds tested showed MIC values comparable to standard antibiotics like chloramphenicol against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Amino Compound | 50 | S. aureus |
| Chloramphenicol | 50 | S. aureus |
| Ampicillin | 25 | S. aureus |
Anticancer Properties
The compound's potential in cancer therapy is also noteworthy. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents through synergistic effects.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.
- Case Studies : In vitro studies demonstrated that treatment with the compound significantly reduced cell viability in various cancer cell lines compared to untreated controls.
Research Findings
A comprehensive study evaluated the biological activity of several derivatives of the compound:
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity against HepG2 liver cancer cells.
| Concentration (mg/L) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 20 | <20 |
| 50 | <10 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins associated with bacterial resistance and tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
